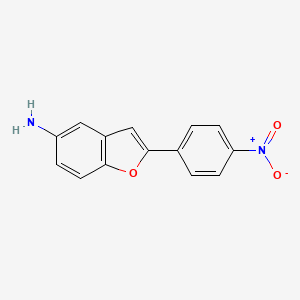

2-(4-Nitrophenyl)-1-benzofuran-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O3 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-1-benzofuran-5-amine |

InChI |

InChI=1S/C14H10N2O3/c15-11-3-6-13-10(7-11)8-14(19-13)9-1-4-12(5-2-9)16(17)18/h1-8H,15H2 |

InChI Key |

USKHUQCATBRUJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton. The aromatic region (typically δ 6.5-8.5 ppm) would be most informative. The protons of the 4-nitrophenyl group are expected to form a characteristic AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons on the benzofuran (B130515) core would also produce signals in this region. The proton at position 3 of the furan (B31954) ring would likely appear as a singlet. The protons at positions 4, 6, and 7 on the benzene (B151609) portion of the benzofuran would show a specific splitting pattern (e.g., a doublet, a doublet of doublets) based on their coupling with each other. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 (furan) | ~7.0-7.2 | s (singlet) |

| H-4 (benzofuran) | ~7.3-7.5 | d (doublet) |

| H-6 (benzofuran) | ~6.8-7.0 | dd (doublet of doublets) |

| H-7 (benzofuran) | ~7.4-7.6 | d (doublet) |

| H-2', H-6' (nitrophenyl) | ~8.0-8.2 | d (doublet) |

| H-3', H-5' (nitrophenyl) | ~8.2-8.4 | d (doublet) |

Note: These are predicted values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The benzofuran backbone consists of nine carbon atoms. The chemical shifts would be influenced by the substituents (the nitrophenyl group and the amine group) and the heteroatom (oxygen). Carbons bonded to the oxygen and nitrogen atoms, as well as those in close proximity to the electron-withdrawing nitro group, would be significantly shifted. Quaternary carbons (those not bonded to any hydrogens) typically show weaker signals than protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Benzofuran Backbone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155-160 |

| C-3 | ~102-107 |

| C-3a | ~120-125 |

| C-4 | ~110-115 |

| C-5 | ~140-145 |

| C-6 | ~115-120 |

| C-7 | ~112-117 |

| C-7a | ~150-155 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It would be used to confirm the connectivity of the protons on the benzofuran ring system (e.g., showing a cross-peak between H-6 and H-7).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton is attached to which carbon, matching the data from the ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For 2-(4-Nitrophenyl)-1-benzofuran-5-amine (C₁₄H₁₀N₂O₃), the expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: HRMS Data

| Formula | Ion | Calculated Exact Mass |

|---|

Note: The measured mass in an actual experiment should be within a few parts per million (ppm) of the calculated value.

Under the high-energy conditions of techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry, the molecular ion fragments in a predictable manner. The analysis of these fragments helps to confirm the structure. Key fragmentation pathways for this molecule would likely include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, resulting in a fragment ion of [M-46]⁺.

Loss of CO: Cleavage of the furan ring can lead to the loss of a carbon monoxide molecule.

Cleavage of the bond between the benzofuran and nitrophenyl rings: This would lead to fragment ions corresponding to the benzofuran-5-amine cation and the 4-nitrophenyl radical, or vice versa.

Rearrangements and further fragmentation: Complex rearrangements can occur, leading to a series of smaller fragment ions that can be pieced together to support the proposed structure.

By combining the precise data from these advanced spectroscopic and spectrometric techniques, a complete and unambiguous structural assignment for this compound can be achieved, providing a solid foundation for further investigation into its chemical and biological properties.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. When applied to this compound, these methods provide a detailed fingerprint of the molecule, confirming the presence of its key structural components: the nitro group, the primary amine group, and the fused benzofuran ring system.

The vibrational spectra of this compound are dominated by the characteristic bands of its nitro (NO₂) and amine (NH₂) functional groups. These groups have distinct vibrational frequencies that are readily identifiable.

The nitro group , being a strong electron-withdrawing group, exhibits two prominent stretching vibrations. researchgate.net The asymmetric stretching mode (ν_as_(NO₂)) typically appears as a strong band in the 1500–1560 cm⁻¹ region, while the symmetric stretching mode (ν_s_(NO₂)) is observed as a medium to strong band between 1335 and 1355 cm⁻¹. researchgate.net These absorptions are due to the coupled vibrations of the N-O bonds.

The primary amine group (-NH₂) attached to the benzofuran ring gives rise to several characteristic absorptions. In the high-frequency region of the IR spectrum, two distinct bands are typically observed corresponding to the asymmetric (ν_as_(NH₂)) and symmetric (ν_s_(NH₂)) N-H stretching vibrations, generally appearing in the range of 3300–3500 cm⁻¹. wpmucdn.comlibretexts.org Primary aromatic amines often show these bands around 3400-3500 cm⁻¹. libretexts.org Additionally, the NH₂ scissoring (in-plane bending) vibration produces a characteristic band in the 1550–1650 cm⁻¹ region. libretexts.org A broad out-of-plane wagging vibration can also be observed between 650 and 900 cm⁻¹. libretexts.org

The interaction between the electron-donating amine group and the electron-withdrawing nitrophenyl group, mediated through the conjugated benzofuran system, can influence the exact position and intensity of these vibrational bands.

Table 1: Characteristic IR and Raman Vibrational Frequencies for Functional Groups in this compound This table presents expected frequency ranges based on typical values for the specified functional groups.

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Signal Intensity |

| Amine (-NH₂) Group | Asymmetric N-H Stretch | 3400 - 3500 | Weak to Medium |

| Symmetric N-H Stretch | 3300 - 3400 | Weak to Medium | |

| N-H Scissoring (Bending) | 1550 - 1650 | Medium | |

| C-N Stretch (Aromatic) | 1200 - 1350 | Medium to Strong | |

| Nitro (-NO₂) Group | Asymmetric N=O Stretch | 1500 - 1560 | Strong |

| Symmetric N=O Stretch | 1335 - 1355 | Strong |

The benzofuran moiety, a fused heterocyclic aromatic system, displays a series of characteristic absorptions in the IR and Raman spectra that confirm its presence. Aromatic C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹, usually in the 3000–3100 cm⁻¹ range. vscht.czlibretexts.org

Carbon-carbon stretching vibrations (ν(C=C)) within the fused benzene and furan rings give rise to a set of medium to strong bands in the 1400–1620 cm⁻¹ region. vscht.cz These bands are often complex due to the coupling of vibrations throughout the aromatic system. The IR spectrum of the parent compound, benzofuran, shows characteristic absorptions that can be used as a reference. chemicalbook.comnist.gov

Furthermore, the C-O-C stretching vibrations of the furan ring within the benzofuran structure produce distinct bands. These typically include an asymmetric stretch in the 1200–1270 cm⁻¹ region and a symmetric stretch, which can be found at lower frequencies. In-plane and out-of-plane C-H bending vibrations also contribute to the complex fingerprint region of the spectrum, below 1400 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is characterized by the presence of multiple chromophores, including the nitrophenyl group and the amino-substituted benzofuran system, which form an extended conjugated π-system.

This molecular structure facilitates intramolecular charge transfer (ICT) from the electron-donating amine group to the electron-withdrawing nitrophenyl group, which significantly influences its electronic absorption properties. The resulting spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the conjugated system, as well as possible n → π* transitions associated with the lone pair electrons on the oxygen and nitrogen atoms.

The UV-Vis spectrum of this compound is expected to exhibit at least two major absorption bands. A high-energy band at a shorter wavelength can be attributed to π → π* transitions within the benzofuran and phenyl rings. A second, lower-energy band at a longer wavelength is characteristic of the intramolecular charge transfer (ICT) from the amino donor to the nitrophenyl acceptor through the π-conjugated bridge. This ICT band is typically intense and is responsible for the color of many similar "push-pull" compounds.

Table 2: Estimated UV-Vis Absorption Data for this compound Values are hypothetical and based on the analysis of similar chromophoric systems. The actual experimental values may vary.

| Tentative Assignment | Estimated λ_max (nm) | Estimated Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (Benzofuran/Phenyl) | ~250 - 280 | > 15,000 |

| Intramolecular Charge Transfer (ICT) | ~380 - 420 | > 20,000 |

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. researchgate.net Molecules with a significant difference in their ground and excited state dipole moments, such as the push-pull system in this compound, typically exhibit strong solvatochromism.

The ground state of this molecule possesses a permanent dipole moment due to the electron-donating amine and electron-withdrawing nitro group. Upon photoexcitation to the ICT state, there is a significant transfer of electron density from the amine-benzofuran portion to the nitrophenyl moiety, resulting in a much larger dipole moment in the excited state.

In non-polar solvents, the absorption spectrum reflects the intrinsic electronic transition energy. As the polarity of the solvent increases, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential stabilization lowers the energy gap between the ground and excited states, leading to an absorption of lower energy (longer wavelength) light. This phenomenon is known as a bathochromic or red shift and is termed positive solvatochromism. researchgate.net Therefore, it is anticipated that the long-wavelength ICT band of this compound will exhibit a progressive red shift as the solvent is changed from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).

Theoretical and Computational Chemistry Studies of 2 4 Nitrophenyl 1 Benzofuran 5 Amine

Quantum Chemical Calculations

Without specific studies on 2-(4-Nitrophenyl)-1-benzofuran-5-amine, it is not possible to present factual data for the following subsections.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

No published data is available on the DFT calculations for the electronic structure and molecular orbitals of this compound.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

Specific values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound are not documented in the available literature. Such data is crucial for predicting the molecule's chemical reactivity and kinetic stability. nih.gov

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution

An ESP map for this compound, which would identify the electrophilic and nucleophilic sites on the molecule, has not been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Dedicated molecular dynamics simulations to understand the conformational landscape of this specific compound are also absent from the reviewed literature.

Dynamic Behavior of the this compound Molecule

There are no specific findings on the dynamic behavior, such as bond rotations and flexibility, of the this compound molecule.

Solvent Effects on Molecular Conformation

The influence of different solvents on the conformational preferences of this compound has not been computationally investigated in the available scientific resources.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for elucidating the structural requirements for a compound's biological activity. For the benzofuran (B130515) class of compounds, SAR studies have revealed that substitutions at various positions on the benzofuran core and the 2-phenyl ring are critical determinants of their pharmacological effects. mdpi.comnih.gov

Earlier SAR studies on benzofuran derivatives identified that modifications at the C-2 position, such as the introduction of an ester or a heterocyclic ring, are crucial for cytotoxic activity against cancer cells. mdpi.com The nature and position of substituents on the 2-phenyl ring also significantly modulate activity. For instance, in a series of 2-arylbenzofuran derivatives designed as potential anti-Alzheimer's agents, the substitution pattern on the 2-aryl moiety was critical for inhibitory activity against cholinesterases and β-secretase. nih.gov

QSAR models provide a mathematical correlation between the chemical structure and biological activity. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new compounds. For a series of 4-alkyl/aryl-substituted 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives, a 2D-QSAR study found that parameters like molar refractivity (MR), molecular weight, and the partition coefficient (log P) were significant in predicting their inhibitory activity on the CYP26A1 enzyme. nih.gov Similarly, a 2D-QSAR model for benzofuran-based vasodilators highlighted the importance of specific descriptors in correlating with their activity. mdpi.comresearchgate.net

Table 1: Key Molecular Descriptors in QSAR Models for Benzofuran Derivatives

| Descriptor Type | Descriptor Name | Significance in QSAR Models | Potential Impact on this compound |

|---|---|---|---|

| Physicochemical | Molar Refractivity (MR) | Correlates with molecular volume and polarizability, influencing binding through dispersion forces. nih.gov | The bulk and polarizability of the nitrophenyl and amine groups would contribute significantly to this descriptor. |

| Electronic | Dipole Moment | Influences long-range interactions with polar residues in a biological target. researchgate.net | The strongly electron-withdrawing nitro group and electron-donating amine group create a significant dipole moment. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and interactions with polar surfaces. | The nitro and amine groups are major contributors to the TPSA, affecting pharmacokinetic properties. |

| Steric | Molecular Weight (MW) | Relates to the overall size of the molecule, which can affect fitting into a binding pocket. nih.gov | Provides a basic measure of the molecule's size. |

Computational methods, particularly density functional theory (DFT), are used to investigate the structural and electronic properties of 2-phenylbenzofuran (B156813) derivatives, which in turn helps predict their interactions with biological targets. physchemres.orgrsc.orgnih.gov DFT calculations can determine bond lengths, bond angles, and dihedral angles, revealing the preferred conformation of the molecule. physchemres.org For 2-phenylbenzofuran, the molecule exhibits a pseudo-planar geometry, which can influence how it fits into the binding sites of macromolecules. physchemres.org

The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical for predicting reactivity and intermolecular interactions. The nitro group at the para position of the phenyl ring in this compound acts as a strong electron-withdrawing group, while the amine group at the 5-position of the benzofuran ring is an electron-donating group. This electronic push-pull system can significantly influence the molecule's ability to participate in hydrogen bonding, electrostatic, and π-π stacking interactions with amino acid residues in a protein's active site.

Theoretical studies predict that the oxygen and nitrogen atoms of the nitro group and the nitrogen of the amine group can act as hydrogen bond acceptors, while the N-H protons of the amine can act as hydrogen bond donors. The aromatic rings of the benzofuran and nitrophenyl moieties are capable of engaging in π-π stacking and hydrophobic interactions.

Computational insights from SAR, QSAR, and molecular modeling studies are instrumental in the rational design of new analogues with potentially improved activity. For example, after identifying a lead compound, computational methods can predict the effect of adding, removing, or modifying specific functional groups. nih.gov

Based on general SAR principles for benzofurans, several modifications to the this compound scaffold could be proposed to modulate its biological activity:

Modification of the 2-Phenyl Ring: Altering the position or nature of the substituent on the phenyl ring can drastically change the activity. Replacing the nitro group with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating (e.g., methoxy, methyl) groups would alter the electronic profile and interaction potential. mdpi.com

Modification of the Benzofuran Core: Substitution at other positions of the benzofuran ring, such as the 3, 6, or 7 positions, can influence potency and selectivity. For instance, adding a methyl group at the C-3 position has been shown to impact activity in some series. nih.gov

Computational tools can be used to build a virtual library of such analogues and prioritize them for synthesis based on predicted binding affinities and pharmacokinetic properties, thereby streamlining the drug discovery process. nih.gov

Virtual Screening and Ligand-Based Drug Design Principles (Excluding Clinical Applications)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done using either structure-based methods (like molecular docking) when the 3D structure of the target is known, or ligand-based methods when it is not.

Pharmacophore modeling is a key principle in ligand-based drug design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

For a compound like this compound, a hypothetical pharmacophore model could include:

An aromatic ring feature corresponding to the benzofuran system.

A second aromatic ring feature for the 2-phenyl substituent.

A hydrogen bond acceptor feature for the furan (B31954) oxygen and the nitro group.

A hydrogen bond donor/acceptor feature for the 5-amine group.

Once a pharmacophore model is developed, it can be used as a 3D query to search databases of chemical compounds to find other molecules that match these features, a process known as similarity searching. nih.gov This approach was used to screen the ZINC15 database for novel benzofuran-based inhibitors of the HCV NS5B polymerase, starting from a known benzofuran inhibitor substructure. nih.gov

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aip.org It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. researchgate.net

Table 2: Predicted Molecular Docking Interactions of a 4-Nitrophenyl-Functionalized Benzofuran (BF1) with Bovine Serum Albumin (BSA) nih.gov

| Parameter | Predicted Value/Interacting Residues |

|---|---|

| Binding Location | Interior of monomeric BSA |

| Global Energy | -40.05 kJ/mol |

| Atomic Contact Energy (ACE) | -6.94 kJ/mol |

| Interacting Residues (Hydrophobic) | Leu-189, Ile-455 |

| Interacting Residues (Hydrogen Bonding) | Glu-424, Ser-428, Lys-431 |

These results demonstrate the types of interactions that the 2-(4-nitrophenyl)benzofuran scaffold can form. The hydrophobic interactions with leucine (B10760876) and isoleucine residues, along with hydrogen bonds to glutamic acid, serine, and lysine, highlight the importance of both the aromatic rings and the polar functional groups for binding. nih.gov

Other docking studies on different benzofuran derivatives have shown their potential to interact with a wide range of biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. nih.govaip.orgox.ac.uk These studies collectively underscore the versatility of the benzofuran scaffold and the power of computational methods to predict and rationalize these molecular interactions.

Investigation of Biological Activity Mechanisms in in Vitro Models

Evaluation of Molecular Interactions with Biomolecules

The biological effects of a compound are fundamentally rooted in its interactions with cellular macromolecules. This section examines the molecular interplay between 2-(4-Nitrophenyl)-1-benzofuran-5-amine and essential biomolecules such as enzymes, nucleic acids, and proteins.

Enzyme Inhibition Studies at a Mechanistic Level

While the broader class of benzofuran (B130515) derivatives has been explored for various biological activities, specific mechanistic data on the enzyme inhibition properties of this compound, including detailed kinetic parameters and binding modes, are not extensively available in the current body of scientific literature. General studies on similar heterocyclic compounds often reveal inhibitory activity against a range of enzymes, which is typically characterized by determining key kinetic parameters.

Table 1: Key Kinetic Parameters in Enzyme Inhibition Studies

| Parameter | Description |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency. |

| Kᵢ | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor. |

| Vₘₐₓ | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. |

| Kₘ | The Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for its substrate. |

The mode of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, provides insights into the inhibitor's binding site on the enzyme. This is often determined through graphical analysis of kinetic data, such as Lineweaver-Burk plots. For this compound, further research is required to elucidate its specific enzyme targets and the precise nature of its inhibitory action.

DNA/RNA Binding and Intercalation Mechanisms

The ability of small molecules to interact with nucleic acids can significantly impact cellular processes. Studies on a structurally similar 4-nitrophenyl-functionalized benzofuran, referred to as BF1, have demonstrated its ability to bind to telomeric DNA. cjnmcpu.com This interaction was confirmed using circular dichroism (CD) and fluorescence techniques on telomeric G-quadruplex DNA (tel₂₂ G4 DNA). cjnmcpu.com

The binding of a ligand to DNA can occur through several mechanisms, including intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. While the binding to telomeric DNA has been established for a related compound, detailed mechanistic studies to definitively characterize the binding mode (e.g., intercalation versus groove binding) and to quantify the binding affinity (e.g., determination of the binding constant, Kₐ) for this compound are areas for further investigation. Information regarding its interaction with RNA is currently not available in published research.

Protein-Ligand Interaction Analysis

The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic properties. The binding of a 4-nitrophenyl-functionalized benzofuran (BF1) to bovine serum albumin (BSA), a model transport protein, has been investigated using fluorescence quenching spectroscopy. nih.gov

Fluorescence quenching is a powerful technique to study the binding of ligands to proteins. The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be quenched upon the formation of a complex with a ligand. In the study involving BF1, successive additions of the compound to a solution of BSA resulted in a significant decrease in the fluorescence intensity of BSA. nih.gov This quenching effect indicates a direct interaction between the benzofuran derivative and the protein.

The analysis of the fluorescence quenching data allowed for the determination of the dissociation constant (kₗ), which is a measure of the binding affinity. For the interaction between BF1 and BSA, a dissociation rate in the nanomolar range was reported, indicating a strong affinity. nih.gov

Table 2: Protein-Ligand Interaction Data for a 4-Nitrophenyl-Functionalized Benzofuran (BF1) with Bovine Serum Albumin (BSA)

| Technique | Parameter | Value |

| Fluorescence Quenching | Dissociation Constant (kₗ) | 28.4 ± 10.1 nM nih.gov |

These findings suggest that this compound likely binds to serum albumins, which could have implications for its distribution and bioavailability in biological systems.

Cellular Pathway Modulation in Model Systems

Beyond direct molecular interactions, it is crucial to understand how a compound affects the complex network of cellular pathways that govern cell fate and function. This section explores the influence of this compound on apoptosis and autophagy.

Apoptosis Induction Pathways in Cell Lines (Mechanism of Action)

Benzofuran derivatives have been noted for their antiproliferative activity in various cancer cell lines. wikipedia.orgnih.gov A study on 4-nitrophenyl-functionalized benzofurans, including the related compound BF1, demonstrated antiproliferative effects on prostatic tumor cells (PC-3). cjnmcpu.com The research highlighted an unexpected impact on the cell cycle progression of these cells. cjnmcpu.com

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and is a common target for anticancer agents. The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.

Key protein families involved in the regulation of apoptosis include the Bcl-2 family, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins is critical in determining whether a cell undergoes apoptosis. While the antiproliferative effects of related benzofurans are documented, detailed mechanistic studies on this compound are needed to identify the specific apoptotic pathways it modulates, including the activation of specific caspases and its effect on the expression levels of Bcl-2 family proteins.

Autophagy Regulation in Cell-Based Assays

Autophagy is a cellular self-degradation process that plays a dual role in cancer, acting as both a survival mechanism and a form of cell death. The modulation of autophagy is an emerging strategy in cancer therapy. Key protein markers used to monitor autophagy in cell-based assays include Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Beclin-1. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation.

Currently, there is a lack of specific research data on the effects of this compound on autophagy regulation. Future studies employing techniques such as western blotting to assess the levels of LC3-II and Beclin-1, and fluorescence microscopy to visualize LC3 puncta in treated cells, would be necessary to determine if this compound can modulate the autophagic pathway.

Modulation of Signal Transduction Cascades (e.g., Kinase Activity)

No specific studies detailing the effects of this compound on kinase activity or other signal transduction cascades were identified.

Antioxidant Activity Mechanisms

Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)

No published data from DPPH, ABTS, or similar assays are available to quantify the radical scavenging capacity of this compound.

Metal Chelation Properties and Their Contribution to Antioxidant Effects

There is no available research that investigates the metal-chelating properties of this compound or its contribution to any potential antioxidant effects.

Antimicrobial Mechanisms of Action

Membrane Disruption and Permeability Alteration

Information regarding the ability of this compound to disrupt microbial membranes or alter their permeability is not present in the available scientific literature.

Inhibition of Microbial Enzyme Systems

There are no specific studies that report on the inhibition of any microbial enzyme systems by this compound.

Potential Non Clinical Applications of 2 4 Nitrophenyl 1 Benzofuran 5 Amine

Materials Science Applications

The exploration of novel organic molecules for advanced materials is a rapidly advancing field. Benzofuran (B130515) derivatives, in particular, have been identified as promising components in the development of organic electronic and photonic devices due to their tunable photophysical properties. acs.org

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Benzofuran-based compounds have been investigated for their potential use as emitters in Organic Light-Emitting Diodes (OLEDs). Their rigid, planar structure and extended π-conjugation can lead to efficient fluorescence, a key requirement for OLED materials. Pyrene-appended benzofurans, for example, have been synthesized and their photoluminescence properties studied for potential applications in OLEDs. researchgate.net The incorporation of donor and acceptor groups, such as the amino and nitrophenyl moieties in 2-(4-Nitrophenyl)-1-benzofuran-5-amine, can further modulate the electronic properties and emission characteristics of the molecule. This donor-acceptor architecture can enhance intramolecular charge transfer, potentially leading to high quantum yields and tunable emission colors, which are critical parameters for OLED performance. While specific data for this compound in OLED devices is not available, the general interest in benzofuran scaffolds for this application suggests its potential as a fluorescent material. acs.orgnih.gov

Photophysical Properties and Luminescence Characteristics

The photophysical properties of benzofuran derivatives are highly dependent on their substitution pattern. The presence of both an electron-donating group (amine) and an electron-withdrawing group (nitrophenyl) in this compound is expected to result in significant solvatochromism, where the absorption and emission wavelengths shift with the polarity of the solvent. This behavior is indicative of a change in the dipole moment upon photoexcitation, a characteristic of molecules with strong ICT character.

Studies on other 2-arylbenzofurans have demonstrated that their absorption and emission spectra can be tuned across the visible spectrum. For instance, the introduction of a nitro group can lead to significant solvatochromic shifts. nih.gov While detailed experimental data for the target compound is scarce, the general photophysical properties of related compounds suggest that this compound likely possesses interesting luminescence characteristics.

Table 1: General Photophysical Properties of Substituted Benzofuran Derivatives (Illustrative)

| Derivative Class | Typical Absorption Max (nm) | Typical Emission Max (nm) | Key Features |

| 2-Arylbenzofurans | 300-380 | 350-450 | Tunable by aryl substituent |

| Aminobenzofurans | 320-400 | 400-550 | Enhanced fluorescence quantum yield |

| Nitro-substituted Benzofurans | 350-450 | 450-600 | Pronounced solvatochromism |

This table is illustrative and based on general trends observed in the literature for benzofuran derivatives. Specific values for this compound are not available.

Development of Chemo/Biosensors (Excluding In Vivo Diagnostic Applications)

The fluorescent properties of benzofuran derivatives make them attractive candidates for the development of chemo/biosensors. The principle behind their sensing capability often relies on the modulation of their fluorescence upon interaction with a specific analyte. This interaction can either enhance ("turn-on") or quench ("turn-off") the fluorescence signal.

Benzofuran-based chemosensors have been developed for the detection of various metal ions. chemisgroup.usresearchgate.net For example, a benzofuran glycinamide-based chemosensor exhibited a "turn-off" fluorescence response towards Fe³⁺ ions. chemisgroup.us The amino group at the 5-position of this compound could serve as a potential binding site for metal ions or other analytes, leading to a change in its photophysical properties. The electronic interplay between the amino and nitrophenyl groups could amplify the sensing signal, making it a potentially sensitive and selective sensor.

Analytical Chemistry Applications

In analytical chemistry, there is a continuous demand for new reagents and probes that offer high sensitivity, selectivity, and ease of use. The potential chromogenic and fluorogenic nature of this compound suggests its utility in this domain.

Fluorescent Probes for In Vitro Detection and Imaging

Fluorescent probes are invaluable tools for the detection and imaging of biomolecules and cellular processes in vitro. The benzofuran scaffold has been utilized in the design of fluorescent probes for biological imaging. nih.gov The introduction of specific functional groups can impart selectivity towards particular analytes.

The structure of this compound, with its amino group, could be functionalized further to create targeted fluorescent probes. For example, it could be conjugated to other molecules to specifically label proteins or other cellular components. The nitro group, being strongly electron-withdrawing, can influence the fluorescence properties and may be involved in photoinduced electron transfer (PET) quenching mechanisms, which are often exploited in the design of "turn-on" fluorescent probes.

Chromogenic Reagents for Spectrophotometric Analysis

The presence of the 4-nitrophenyl group, a known chromophore, suggests that this compound could function as a chromogenic reagent. Changes in the electronic environment of the molecule upon reaction with an analyte could lead to a visible color change, enabling spectrophotometric quantification. Nitrobenzofurazan derivatives, for instance, are known for their chromogenic and fluorogenic properties and are used as derivatizing agents in analytical chemistry. mdpi.com The amino group provides a reactive site for derivatization reactions, potentially allowing for the detection of a variety of analytes through the formation of colored products.

Table 2: Potential Analytical Applications and Corresponding Properties

| Application | Relevant Functional Group(s) | Principle of Detection |

| Fluorescent Probe | Amino group, Benzofuran core | Analyte binding modulates fluorescence intensity or wavelength. |

| Chromogenic Reagent | Nitrophenyl group, Amino group | Reaction with analyte leads to a color change detectable by spectrophotometry. |

This table outlines the potential applications based on the structural features of the compound.

Separation Science (e.g., HPLC Detection Enhancement)

No information was found regarding the use of this compound to enhance detection in HPLC or other separation science techniques.

Advanced Chemical Reagents and Catalysts

There is no available research detailing the synthesis of metal complexes with this compound as a ligand or the catalytic activity of such complexes.

No studies were identified that utilize this compound as a precursor for advanced organic transformations.

It is possible that research into these applications exists but has not been published or is part of proprietary studies. Future research may shed light on the potential of this compound in the specified non-clinical fields.

Derivatization and Functionalization Strategies of 2 4 Nitrophenyl 1 Benzofuran 5 Amine

Modification of the Amine Moiety

The primary aromatic amine at the 5-position of the benzofuran (B130515) ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a wide variety of substituents, enabling the systematic modulation of the molecule's physicochemical properties.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the 5-amino group makes it amenable to reactions with acylating and sulfonylating agents. mnstate.edu Acylation, typically performed with acid chlorides or anhydrides in the presence of a base, results in the formation of stable amide derivatives. Similarly, sulfonylation with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are generally high-yielding and can be used to introduce a vast array of functional groups.

Table 1: Potential Amide and Sulfonamide Derivatives

| Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|

| Acyl Chloride | Acetyl chloride | Acetamide |

| Acid Anhydride (B1165640) | Acetic anhydride | Acetamide |

| Acyl Chloride | Benzoyl chloride | Benzamide |

| Sulfonyl Chloride | Methanesulfonyl chloride | Methanesulfonamide |

Alkylation and Reductive Amination

Introducing alkyl groups to the amine moiety can be achieved through direct alkylation or, more controllably, via reductive amination. Direct alkylation with alkyl halides can be effective but often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts through over-alkylation. msu.edumsu.edu

Reductive amination, or reductive alkylation, offers a more controlled, one-pot method for producing secondary and tertiary amines. wikipedia.orgresearchgate.net This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. wikipedia.org This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the alkylated amine. wikipedia.orgorganic-chemistry.org This method avoids the issue of over-alkylation common in direct alkylation. nih.gov

Table 2: Comparison of Alkylation Strategies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | Reaction of the amine with an alkyl halide. msu.edu | Simple procedure. | Prone to over-alkylation, leading to product mixtures. msu.edu |

Formation of Schiff Bases and Imines

The condensation of the primary amine of 2-(4-nitrophenyl)-1-benzofuran-5-amine with various aldehydes and ketones yields Schiff bases, also known as imines. researchgate.netunsri.ac.id This reversible reaction typically occurs under neutral or weakly acidic conditions and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. wikipedia.org Schiff bases are versatile intermediates in organic synthesis and are important for their own biological activities. researchgate.netnih.gov

Derivatization of the Nitro Group

The nitro group on the phenyl ring at the 2-position is another key handle for functionalization. It can be transformed into other functional groups or used to activate the aromatic ring for substitution reactions.

Reduction to Amino Group and Subsequent Functionalization

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. nih.govresearchgate.net This conversion can be accomplished using a variety of reagents and conditions, including catalytic hydrogenation (e.g., H₂ gas with palladium-on-carbon), or chemical reducing agents like tin(II) chloride in acidic media, iron powder in acetic or hydrochloric acid, or sodium borohydride in the presence of a catalyst. jsynthchem.comwikipedia.orgnih.gov

The resulting product, 2-(4-aminophenyl)-1-benzofuran-5-amine, is a diamino compound. This new primary amine on the phenyl ring provides a second site for the derivatization reactions described in section 7.1, such as acylation, alkylation, and Schiff base formation, allowing for the synthesis of more complex, bifunctional molecules.

Table 3: Common Reagents for Nitro Group Reduction

| Method | Reagent(s) | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temperature to moderate heat, atmospheric to high pressure. wikipedia.org |

| Metal/Acid Reduction | Fe/HCl or Fe/CH₃COOH | Refluxing in acidic solution. wikipedia.org |

| Metal Salt Reduction | SnCl₂/HCl | Acidic conditions. wikipedia.org |

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The strongly electron-withdrawing nature of the nitro group activates the phenyl ring to which it is attached, making it susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This reaction allows for the direct replacement of a suitable leaving group on the aromatic ring by a nucleophile. While the parent structure lacks a typical leaving group like a halogen, SNAr reactions can occur where the nitro group itself is displaced, or where other substituents on the nitrophenyl ring are targeted.

The mechanism proceeds via the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring. For this mechanism to be effective, the electron-withdrawing nitro group must be positioned ortho or para to the site of substitution to stabilize the anionic intermediate. libretexts.org In the case of the 2-(4-nitrophenyl) moiety, nucleophilic attack would be favored at the positions ortho to the nitro group (C-3' and C-5' of the phenyl ring), provided a leaving group is present at one of those positions.

Benzofuran Core Functionalization of this compound

The strategic functionalization of the benzofuran core of this compound is crucial for modulating its physicochemical and biological properties. The existing substituents—a 2-(4-nitrophenyl) group and a 5-amine group—exert significant influence on the reactivity and regioselectivity of subsequent chemical transformations. The electron-donating amine group strongly activates the aromatic system towards electrophilic attack, while the bulky nitrophenyl substituent provides steric hindrance and electronic deactivation.

Electrophilic Aromatic Substitution on the Benzofuran Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for introducing new functional groups onto an aromatic ring. wikipedia.org In the case of this compound, the outcome of SEAr reactions is primarily dictated by the powerful activating and directing effects of the 5-amino group.

The amine group is a strong ortho-, para-director. libretexts.org The positions ortho to the amine are C-4 and C-6. The para position (C-2) is already substituted. Therefore, incoming electrophiles are expected to preferentially substitute at the C-4 and C-6 positions. The furan (B31954) ring of the benzofuran system is generally less reactive towards electrophiles than the benzene (B151609) ring, especially when a powerful activating group like an amine is present on the benzene portion. stackexchange.com

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, or N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for milder conditions.

Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This would add a second nitro group to the benzofuran core.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a strong Lewis acid catalyst like AlCl₃. youtube.com The presence of the free amine group can complicate this reaction by coordinating with the Lewis acid; therefore, protection of the amine may be required.

The table below summarizes the predicted outcomes for the electrophilic aromatic substitution on the title compound.

| Reaction | Reagents | Predicted Major Product(s) | Notes |

| Bromination | Br₂/FeBr₃ or NBS | 6-Bromo-2-(4-nitrophenyl)-1-benzofuran-5-amine and/or 4-Bromo-2-(4-nitrophenyl)-1-benzofuran-5-amine | The amine is a strong activator, directing ortho. |

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-2-(4-nitrophenyl)-1-benzofuran-5-amine and/or 4-Nitro-2-(4-nitrophenyl)-1-benzofuran-5-amine | Reaction conditions must be carefully controlled to avoid over-reaction or oxidation. |

| Sulfonation | Fuming H₂SO₄ | 2-(4-Nitrophenyl)-5-aminobenzofuran-6-sulfonic acid | Sulfonation is often reversible. |

| Acylation | RCOCl/AlCl₃ | Product formation is unlikely without N-protection. With protection (e.g., as an amide), acylation would occur at C-6. | The free amine forms a complex with the Lewis acid catalyst, deactivating the ring. youtube.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com To apply these methods to the benzofuran core of this compound, a leaving group, typically a halide (I, Br) or a triflate (-OTf), must first be installed on the ring.

One common strategy would be to convert the 5-amino group into a more versatile functional handle. For instance, through a Sandmeyer-type reaction, the amine can be converted to a halide via a diazonium salt intermediate. Alternatively, electrophilic halogenation at the activated C-6 position, as described above, would yield a suitable substrate for cross-coupling.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate. researchgate.net If a 6-bromo derivative of the title compound were synthesized, it could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at this position.

Heck Reaction: This reaction forms a new C-C bond between an aryl halide or triflate and an alkene. mdpi.com A 6-bromo derivative could react with alkenes like styrene (B11656) or acrylates to append vinyl groups.

The table below illustrates potential palladium-catalyzed cross-coupling reactions starting from a hypothetical halogenated derivative.

| Reaction Type | Starting Material | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki Coupling | 6-Bromo-2-(4-nitrophenyl)-1-benzofuran-5-amine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-2-(4-nitrophenyl)-1-benzofuran-5-amine |

| Suzuki Coupling | 6-Bromo-2-(4-nitrophenyl)-1-benzofuran-5-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 6-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1-benzofuran-5-amine |

| Heck Reaction | 6-Bromo-2-(4-nitrophenyl)-1-benzofuran-5-amine | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Styryl-2-(4-nitrophenyl)-1-benzofuran-5-amine |

| Heck Reaction | 6-Bromo-2-(4-nitrophenyl)-1-benzofuran-5-amine | Ethyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Ethyl 3-(5-amino-2-(4-nitrophenyl)-1-benzofuran-6-yl)acrylate |

Synthesis of Polyfunctionalized Analogues for Structure-Property Relationship Studies

The synthesis of a library of polyfunctionalized analogues derived from this compound is essential for establishing detailed structure-property relationships (SPRs) or structure-activity relationships (SARs). nih.gov Such studies are fundamental in materials science to tune optical and electronic properties, and in medicinal chemistry to optimize therapeutic efficacy and selectivity. researchgate.netaip.org

Strategies for generating analogues can be categorized by the region of the molecule being modified:

Modification of the 5-Amino Group: The primary amine can be readily derivatized through acylation to form amides, sulfonylation to form sulfonamides, or alkylation to form secondary and tertiary amines. These modifications can systematically alter properties like hydrogen bonding capability, lipophilicity, and electronic character.

Reduction of the 4-Nitro Group: The nitro group on the pendant phenyl ring is a strong electron-withdrawing group and can be reduced to an amine under various conditions (e.g., H₂/Pd, SnCl₂/HCl). This transformation dramatically alters the electronic properties of the molecule, converting the substituent from an acceptor to a donor. The resulting amine can then undergo its own set of derivatization reactions.

Functionalization of the Benzofuran Core: As detailed in sections 7.3.1 and 7.3.2, introducing a diverse array of substituents at the C-4 and C-6 positions through electrophilic substitution and cross-coupling reactions allows for fine-tuning of the molecular structure.

By systematically implementing these modifications, a matrix of compounds can be generated. The analysis of how each structural change impacts a specific property (e.g., fluorescence wavelength, anticancer activity, receptor binding affinity) provides a comprehensive understanding of the molecule's SPR. nih.gov

The following table outlines potential derivatization strategies and their likely impact on molecular properties.

| Modification Strategy | Example Reaction | Derivative Type | Potential Impact on Properties |

| N-Acylation of 5-amine | Acetyl chloride, pyridine | 5-Acetamido derivative | Decreases basicity of the nitrogen; introduces hydrogen bond acceptor. |

| N-Sulfonylation of 5-amine | Tosyl chloride, base | 5-Tosylamido derivative | Increases acidity of N-H proton; adds steric bulk. |

| Reduction of 4-nitro group | H₂, Pd/C | 2-(4-Aminophenyl)-1-benzofuran-5-amine | Changes electronic nature from electron-withdrawing to donating; introduces a new site for functionalization. |

| Core Bromination + Suzuki Coupling | NBS, then PhB(OH)₂, Pd catalyst | 6-Phenyl derivative | Increases molecular size and lipophilicity; modifies electronic conjugation and potential for π-stacking. |

These synthetic approaches provide a robust platform for creating a diverse library of analogues, enabling a thorough investigation of the relationships between chemical structure and functional properties.

Reaction Mechanisms Involving 2 4 Nitrophenyl 1 Benzofuran 5 Amine

Pathways of Electrophilic and Nucleophilic Substitution

The electronic nature of the 2-(4-Nitrophenyl)-1-benzofuran-5-amine molecule allows for distinct pathways for electrophilic and nucleophilic substitution reactions, targeting different parts of the structure.

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. byjus.com The mechanism typically involves two steps: the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the removal of a proton to restore aromaticity. masterorganicchemistry.commsu.edu

In this compound, there are two aromatic rings susceptible to electrophilic attack: the benzene (B151609) moiety of the benzofuran (B130515) core and the pendant nitrophenyl ring.

Substitution on the Benzofuran Benzene Ring: The 5-amino group (-NH₂) is a powerful activating group and is ortho, para-directing. libretexts.org Therefore, it strongly enhances the electron density of the benzene portion of the benzofuran nucleus, making it significantly more reactive towards electrophiles than unsubstituted benzene. Electrophilic attack is predicted to occur predominantly at the positions ortho and para to the amine group, which are C4 and C6.

Substitution on the Furan (B31954) Ring: The furan part of the benzofuran system is also susceptible to electrophilic attack, typically at the C3 position. researchgate.net However, the presence of the bulky and electron-withdrawing 4-nitrophenyl group at the C2 position sterically hinders and electronically deactivates the C3 position, making electrophilic substitution on the furan ring less favorable compared to the activated benzene ring.

Substitution on the Pendant Phenyl Ring: The 4-nitrophenyl group is strongly deactivated by the nitro (-NO₂) group, which is a powerful electron-withdrawing group and a meta-director. Electrophilic substitution on this ring is therefore highly disfavored and would require harsh reaction conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. researchgate.net

On the Benzofuran Core: The benzofuran ring system of this compound lacks a suitable leaving group, making direct nucleophilic substitution on the core structure unlikely under standard conditions.

On the Pendant Phenyl Ring: The 4-nitrophenyl ring is highly activated for nucleophilic aromatic substitution. The nitro group at the para position can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. nih.gov If a suitable leaving group (e.g., a halide) were present on the nitrophenyl ring, it would be readily displaced by nucleophiles. In the parent compound, direct nucleophilic attack to displace a hydride ion is not a feasible pathway.

| Reaction Type | Predicted Primary Site(s) | Influencing Factor(s) | Predicted Reactivity |

| Electrophilic Substitution | C4 and C6 | Strong activation and ortho, para-direction by the 5-amino group. | High |

| C3 | Electronic deactivation and steric hindrance from the 2-(4-nitrophenyl) group. | Low | |

| C2', C3', C5', C6' | Strong deactivation by the 4-nitro group. | Very Low | |

| Nucleophilic Substitution | Benzofuran Core | Absence of a good leaving group. | Very Low |

| 4-Nitrophenyl Ring | Activation by the nitro group, but absence of a leaving group. | Low (but high if a leaving group is present) |

Radical Reactions and Their Role in Chemical Transformations

Benzofuran derivatives are known to participate in radical reactions, and the specific functional groups on this compound provide pathways for radical-mediated transformations. nih.gov Radical reactions can be initiated by thermal, photochemical, or chemical means, often involving single-electron transfer (SET) processes. uchicago.edu

Amine Radical Cation Formation: The primary amine at the C5 position is susceptible to one-electron oxidation to form an amine radical cation. beilstein-journals.org This can be achieved using chemical oxidants or under visible-light photoredox conditions. Once formed, this radical cation is a versatile intermediate. It can undergo coupling reactions, react with other radical species, or lead to the formation of iminium ions.

Nitro Radical Anion Formation: The electron-deficient nitrophenyl group can accept an electron to form a nitro radical anion. This species is a key intermediate in the electrochemical or chemical reduction of nitroaromatics. Further reactions can lead to the formation of nitroso, hydroxylamine, and ultimately, amine functionalities on the pendant phenyl ring.

Reactions on the Benzofuran Core: While less common, radical addition to the furan double bond (C2-C3) is a possibility. Research on 2-vinylbenzofurans shows their participation in radical cation cycloaddition reactions, indicating the benzofuran system's ability to engage in such mechanistic pathways. researchgate.net For this compound, a radical could potentially add to the C3 position, followed by subsequent reaction steps.

These radical pathways are crucial for synthesizing complex molecules from benzofuran precursors, enabling bond formations that are often challenging via traditional ionic chemistry. nih.gov

Mechanistic Studies of Thermal and Photochemical Reactions

The presence of chromophores and thermally labile groups in this compound suggests a rich profile of thermal and photochemical reactivity.

Mechanistic Studies of Thermal Reactions: The thermal stability of this compound is dictated by the strength of its covalent bonds. While the aromatic core is generally stable, high temperatures can induce degradation.

Degradation Pathways: Thermal decomposition would likely initiate at the weakest bonds. Potential pathways include the cleavage of the C-N bond of the amine group or the C-C bond connecting the benzofuran moiety to the nitrophenyl ring. The thermal degradation of amines can be complex, sometimes involving reactions with atmospheric components like CO₂ at elevated temperatures. bre.com Studies on other complex nitrogen-containing heterocycles have shown that thermal decomposition can lead to the evolution of gases like CO₂, NO₂, and N₂O, and the formation of condensed-phase residues. nih.gov Without specific experimental data, the precise decomposition mechanism remains speculative but would likely proceed through radical intermediates.

Mechanistic Studies of Photochemical Reactions: The molecule possesses two main chromophores: the extended π-system of the 2-arylbenzofuran and the nitrophenyl group. This makes it susceptible to photochemical transformations.

Photoreduction of the Nitro Group: A well-established photochemical reaction of nitroaromatic compounds is their reduction to nitroso, hydroxylamino, or amino groups upon UV irradiation, often in the presence of a hydrogen donor. The mechanism typically involves the excitation of the nitro group to a triplet state, which then abstracts a hydrogen atom from the solvent or another molecule, initiating a radical cascade that leads to reduction.

Photocycloaddition: Benzofuran itself can undergo photochemical cycloaddition reactions at the C2-C3 double bond. researchgate.net It is plausible that under specific photochemical conditions, this compound could react with alkenes or other unsaturated partners in [2+2] cycloaddition reactions, although this reactivity might be competitive with processes involving the nitro group.

Photo-induced Electron Transfer: As mentioned in the radical reactions section, light can be used to initiate single-electron transfer. A suitable photocatalyst could selectively oxidize the amine or reduce the nitro group, leading to the respective radical ions and their subsequent chemical transformations. beilstein-journals.org

Kinetics and Thermodynamics of Reactions Involving the Compound

Kinetics: Reaction kinetics are concerned with the rate of a chemical reaction. For reactions involving this compound, the rates would be heavily influenced by the electronic effects of its substituents.

Electrophilic Substitution: The rate of electrophilic attack on the benzene ring of the benzofuran core is expected to be high due to the strong electron-donating and activating effect of the 5-amino group. This group stabilizes the arenium ion intermediate, lowering the activation energy of the rate-determining step. msu.edu

Nucleophilic Substitution: The rate of a potential SNAr reaction on the nitrophenyl ring would be significantly enhanced by the electron-withdrawing nitro group, which stabilizes the Meisenheimer intermediate.

Reaction Equilibria: In substitution reactions, the thermodynamic stability of the products versus the reactants determines the position of equilibrium. The formation of resonance-stabilized products is a strong thermodynamic driving force. For instance, in electrophilic substitution, the restoration of the aromatic system in the final step is a highly exothermic process that drives the reaction to completion.

Influence of Temperature: Thermodynamic parameters for the parent benzofuran molecule have been calculated, showing changes in heat capacity and enthalpy with temperature. researchgate.net Similar dependencies would apply to its derivatives. For reactions with significant activation barriers, increasing the temperature would increase the reaction rate (kinetic effect), but it could also shift the equilibrium position depending on the reaction's enthalpy (thermodynamic effect, per Le Châtelier's principle).

The table below summarizes the predicted kinetic and thermodynamic effects of the compound's functional groups on hypothetical reactions.

| Reaction Type | Functional Group | Predicted Kinetic Effect | Predicted Thermodynamic Effect |

| Electrophilic Attack on Benzofuran Core | 5-Amino Group | Increases reaction rate (lowers activation energy). | Stabilizes the product, making the reaction more favorable (more negative ΔG). |

| Nucleophilic Attack on Nitrophenyl Ring | 4-Nitro Group | Increases reaction rate by stabilizing the transition state. | Stabilizes the Meisenheimer intermediate and final product, favoring the reaction. |

| Radical Reaction at Amine | 5-Amino Group | Facilitates formation of the amine radical cation. | The stability of the resulting radical cation influences the reaction's favorability. |

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The landscape of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). medium.comyoutube.com These computational tools offer the potential to dramatically accelerate the identification and optimization of novel therapeutic agents by analyzing vast and complex datasets. medium.comyoutube.com For benzofuran (B130515) derivatives, AI and ML can be applied across various stages of the discovery pipeline.

Table 1: Conceptual Application of AI/ML in Prioritizing Novel Benzofuran Derivatives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally friendly synthetic methods is a critical aspect of modern chemistry. nih.gov Research into the synthesis of benzofurans is actively exploring novel catalytic systems and sustainable reaction conditions. nih.govacs.org Traditional methods are often being replaced by more sophisticated approaches that offer higher yields, shorter reaction times, and reduced environmental impact. divyarasayan.org

Recent innovations include the use of various metal catalysts, such as palladium and copper, in coupling and cyclization reactions to construct the benzofuran ring system. nih.govacs.org For instance, palladium-catalyzed reactions have been employed for the synthesis of benzoyl-substituted benzofurans, while copper iodide has been used as a catalyst in one-pot syntheses involving o-hydroxy aldehydes, amines, and alkynes. nih.gov The combination of palladium and copper catalysts in Sonogashira coupling reactions followed by intramolecular cyclization is another effective strategy. nih.govacs.org

A significant push towards "green chemistry" has led to the adoption of sustainable methodologies. nih.gov These include microwave-assisted and ultrasound-assisted syntheses, which can dramatically reduce reaction times and energy consumption. mdpi.com The use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, presents a green alternative to conventional volatile organic solvents. nih.govacs.org Furthermore, mechanochemical methods, which involve reactions conducted by grinding solids together, offer a solvent-free approach to synthesis. mdpi.com These novel pathways are crucial for the efficient and responsible production of 2-(4-nitrophenyl)-1-benzofuran-5-amine and its derivatives for further research.

Table 2: Comparison of Synthetic Methodologies for Benzofuran Derivatives

Advanced Mechanistic Studies of Biological Interactions (Excluding Clinical Outcomes)

Understanding how a compound interacts with biological molecules at a molecular level is fundamental to drug discovery. For this compound and its analogs, advanced non-clinical studies are elucidating their mechanisms of action. These investigations are increasingly focused on specific molecular targets and pathways. mdpi.comnih.gov

One area of intense study is the interaction of benzofuran derivatives with proteins. mdpi.comencyclopedia.pub Techniques such as circular dichroism and fluorescence spectroscopy are used to study the binding of these compounds to model proteins like bovine serum albumin (BSA), providing insights into their potential for transport and delivery in biological systems. mdpi.comencyclopedia.pub Molecular docking and other in silico methods complement these experimental approaches by predicting binding modes and affinities, helping to rationalize structure-activity relationships (SAR). nih.govmdpi.com Studies have shown that benzofuran derivatives can act as potent and selective inhibitors of enzymes like sirtuin 2 (SIRT2) and protein kinases such as PI3K, VEGFR-2, and EGFR, which are often implicated in disease processes. nih.govmdpi.comnih.gov

Beyond proteins, nucleic acids have also been identified as a target for benzofuran compounds. nih.gov Certain 4-nitrophenyl-functionalized benzofurans have demonstrated the ability to bind to specific DNA structures, such as the G-quadruplexes found in telomeres. nih.gov This interaction can interfere with key cellular processes and is a promising avenue for developing anticancer agents. nih.gov

Table 3: Biological Targets and In Vitro Activity of Selected Benzofuran Derivatives

Development of Next-Generation Non-Clinical Technologies

The unique properties of the benzofuran scaffold are being leveraged to develop next-generation technologies for non-clinical research and diagnostics. A prominent example is the development of benzofuran-based molecular imaging agents. nih.govnih.gov The ability to visualize and quantify biological processes in vivo is a powerful tool for understanding disease progression and evaluating the efficacy of potential therapies in preclinical models.

Specifically, benzofuran derivatives have been designed and synthesized as probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. nih.gov A key application is in the field of neurodegenerative diseases, where fluorinated or iodinated benzofuran derivatives are being developed to target and image β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.govacs.org These radiolabeled compounds exhibit high binding affinity for Aβ aggregates and can cross the blood-brain barrier, allowing for non-invasive imaging of plaque burden in the brain. nih.govacs.org While initial studies have shown high brain uptake, research is ongoing to optimize these probes to reduce non-specific binding and improve their imaging properties. nih.gov This research not only provides valuable tools for studying Alzheimer's disease pathology but also showcases the versatility of the benzofuran scaffold for creating sophisticated chemical probes.

Table 4: Properties of Benzofuran Derivatives as β-Amyloid Imaging Agents

Q & A

Q. What are the recommended synthetic routes for 2-(4-Nitrophenyl)-1-benzofuran-5-amine?

The synthesis typically involves multi-step reactions, including:

- Nitro group introduction : Electrophilic aromatic nitration of a phenyl-substituted benzofuran precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

- Amine functionalization : Reduction of a nitro intermediate (e.g., using SnCl₂/HCl) or nucleophilic substitution on a halogenated benzofuran scaffold. Purity validation via HPLC (≥98%) and structural confirmation by ¹H/¹³C NMR are critical .

Q. How can the compound’s solubility and stability be optimized for experimental workflows?

- Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous-organic mixtures (e.g., DMSO:H₂O 9:1).

- Stability : Store at -20°C in inert atmospheres to prevent nitro group degradation. Monitor stability via UV-Vis (λmax ~250–270 nm, typical for nitroaromatics) .

Q. What analytical techniques are essential for characterizing this compound?

Q. How can researchers validate the compound’s identity in complex mixtures?

Combine LC-MS (for molecular ion [M+H]⁺ detection) with TLC (silica gel, ethyl acetate/hexane eluent). Cross-reference with synthetic intermediates to trace impurities .

Advanced Research Questions

Q. How can computational methods aid in understanding its reactivity or bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen against target proteins (e.g., kinases, oxidoreductases) using AutoDock Vina to hypothesize binding modes and affinity .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity) with controls for nitro group redox activity.

- Metabolite profiling : Identify degradation products via LC-MS/MS to distinguish parent compound effects from artifacts .

Q. How can structural modifications enhance its utility as a pharmacophore?

- SAR studies : Introduce substituents (e.g., halogens, methoxy) at the benzofuran 5-position to modulate electronic effects.

- Prodrug design : Mask the amine with acetyl/protecting groups to improve bioavailability, followed by enzymatic cleavage assays .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Crystallization issues : Nitro groups may induce polymorphism. Use solvent vapor diffusion (e.g., ether/pentane) with SHELXD for phase refinement .

- Twinned crystals : Apply twin-law correction in SHELXL and validate with R-factor convergence (<5% discrepancy) .

Q. How can in vivo studies be designed to evaluate its therapeutic potential?

- Pharmacokinetics : Administer via intraperitoneal injection in rodent models; quantify plasma levels via LC-MS.

- Toxicity screening : Monitor hepatic/renal biomarkers (ALT, creatinine) and histopathology to assess nitro group-derived toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.